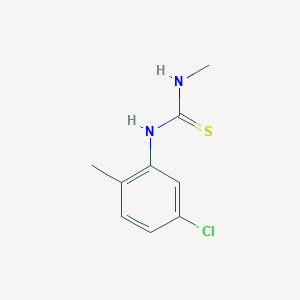
N-(5-chloro-2-methylphenyl)-N'-methylthiourea
Overview
Description
N-(5-chloro-2-methylphenyl)-N'-methylthiourea, also known as CMU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CMU is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research in a variety of fields.
Mechanism of Action
N-(5-chloro-2-methylphenyl)-N'-methylthiourea acts as an inhibitor of dopamine transporters, which are responsible for the reuptake of dopamine in the brain. By inhibiting dopamine transporters, N-(5-chloro-2-methylphenyl)-N'-methylthiourea increases the levels of dopamine in the brain, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-N'-methylthiourea has been shown to have a wide range of biochemical and physiological effects, including increased locomotor activity, decreased food intake, and decreased body weight. N-(5-chloro-2-methylphenyl)-N'-methylthiourea has also been shown to have analgesic properties and can reduce pain in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methylphenyl)-N'-methylthiourea in lab experiments is its well-established mechanism of action, which makes it a reliable tool for studying the effects of dopamine on the brain. However, one limitation of using N-(5-chloro-2-methylphenyl)-N'-methylthiourea is its potential for toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on N-(5-chloro-2-methylphenyl)-N'-methylthiourea, including further studies on its potential use as a treatment for drug addiction and its analgesic properties. Additionally, future research could focus on developing derivatives of N-(5-chloro-2-methylphenyl)-N'-methylthiourea with improved efficacy and reduced toxicity. Overall, N-(5-chloro-2-methylphenyl)-N'-methylthiourea is a promising compound with many potential applications in scientific research.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-N'-methylthiourea has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of dopamine transporters and as a potential treatment for drug addiction. N-(5-chloro-2-methylphenyl)-N'-methylthiourea has also been shown to have analgesic properties and has been studied for its potential use as a pain reliever.
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c1-6-3-4-7(10)5-8(6)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUUWJADQSSQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=S)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-N'-methylthiourea | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



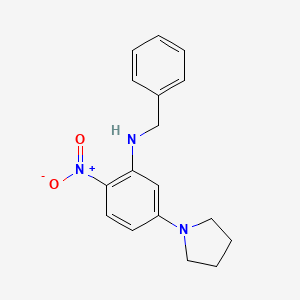
![N-(4-methylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4887278.png)
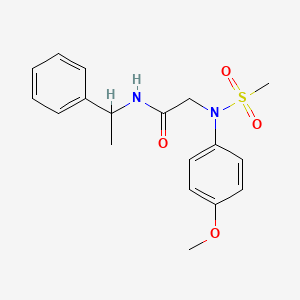

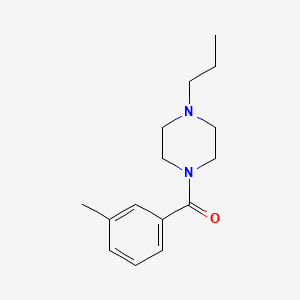
![1-(3-chlorobenzyl)-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4887314.png)
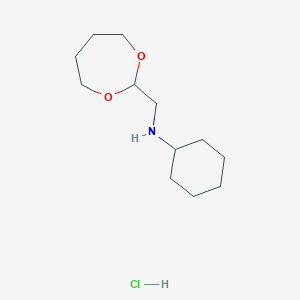
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B4887327.png)
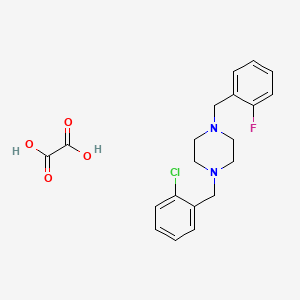

![ethyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887365.png)
![2-(2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B4887373.png)